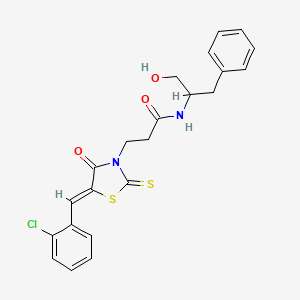

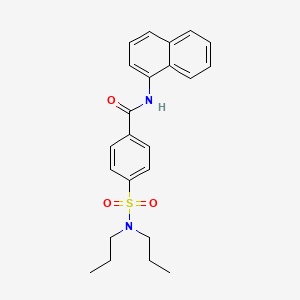

![molecular formula C15H14N2OS B2762283 benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone CAS No. 1797095-96-5](/img/structure/B2762283.png)

benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “benzo[d]thiazol-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone” is a part of a class of compounds that have been described as selective inhibitors of acetylcholinesterase (AChE) . The most potent compound in this series exhibited good AChE inhibitory activity .

Synthesis Analysis

The synthesis of these compounds involves the design and creation of 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives . These derivatives have been synthesized as topoisomerase I inhibitors .Molecular Structure Analysis

The molecular structure of these compounds is confirmed by 1H and 13C NMR, and mass spectral data .Chemical Reactions Analysis

These compounds are known to interact with DNA and strongly inhibit topoisomerase I (Topo I) . Further screening of the Topo I activity of various compounds suggested that some of the compounds might exert quite a different cytotoxicity profile .Scientific Research Applications

- Researchers have focused on stereoselective methods to prepare this basic structure, which is essential for tropane alkaloid synthesis .

- These compounds hold promise for therapeutic applications in treating conditions related to neurotransmitter imbalances .

Tropane Alkaloid Synthesis

Monoamine Neurotransmitter Re-uptake Inhibition

Drug Discovery and Total Synthesis

Catalysis and Organic Transformations

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of acetylcholinesterase (AChE). AChE is an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine at nerve–nerve synapses and neuromuscular junctions. Therefore, inhibitors of AChE lead to the restoration of the levels of acetylcholine .

Future Directions

properties

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(1,3-benzothiazol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c18-15(17-10-4-3-5-11(17)9-8-10)14-16-12-6-1-2-7-13(12)19-14/h1-4,6-7,10-11H,5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRIAFGIGRDWRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

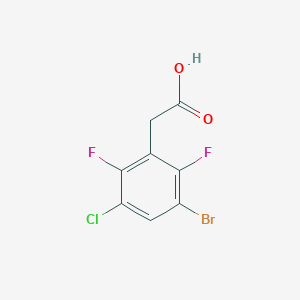

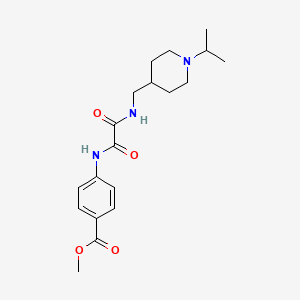

![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2762207.png)

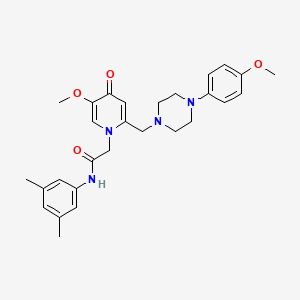

![[(4-Butylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2762210.png)

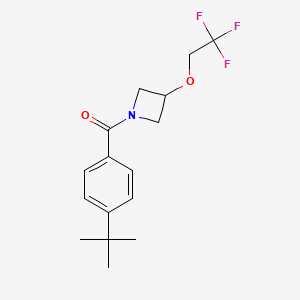

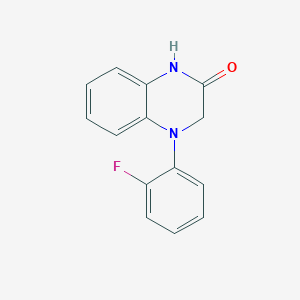

![N-[cyano(phenyl)methyl]-4-phenoxybenzamide](/img/structure/B2762212.png)

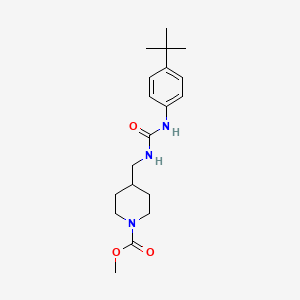

![4-Methyl-2-({[(4-methylphenyl)methyl]carbamoyl}amino)pentanoic acid](/img/structure/B2762218.png)

![3,4-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2762220.png)

![N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2762223.png)